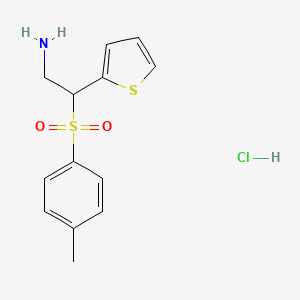

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride

描述

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride (CAS: 1177322-23-4) is a synthetic organic compound featuring a thiophene ring, a tosyl (p-toluenesulfonyl) group, and an ethanamine backbone, stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₁₇NO₂S₂·HCl, with a molecular weight of 344.89 g/mol. The tosyl group enhances electrophilicity and serves as a protective/leaving group in synthetic pathways, while the thiophene moiety contributes to aromatic interactions in biological or material science applications . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for opioid analogs like thiofentanyl derivatives .

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2.ClH/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12;/h2-8,13H,9,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMCYYUYVHLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the thiophene derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The tosyl group can be displaced by nucleophiles, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can react under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: The thiophene ring can act as a ligand in catalytic processes.

Biology and Medicine:

Drug Development:

Biological Probes: Can be used in the design of molecules for biological studies.

Industry:

Materials Science: Used in the synthesis of conductive polymers and other advanced materials.

Corrosion Inhibitors: Thiophene derivatives are known for their corrosion-inhibiting properties.

作用机制

The mechanism of action of 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the tosyl group can enhance the compound’s solubility and stability. The ethanamine moiety can form hydrogen bonds or ionic interactions with biological molecules.

相似化合物的比较

Structural Analogues: Substituent Variations

The table below highlights key structural and functional differences between 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride and its analogues:

Physicochemical Properties

- Solubility: The tosyl group in 2-(Thiophen-2-yl)-2-tosylethanamine HCl increases polarity, making it soluble in polar solvents like water or ethanol, unlike non-sulfonated analogs (e.g., 2-(Thiophen-2-yl)ethanamine HCl), which exhibit lower aqueous solubility .

- Stability : Tosyl derivatives are generally stable under acidic conditions but susceptible to nucleophilic displacement, a property exploited in multi-step syntheses (e.g., fentanyl analog production) .

Role in Medicinal Chemistry

- Opioid Synthesis : The compound’s tosyl group enables efficient N-alkylation of piperidine precursors, as shown in the synthesis of thiofentanyl (97% yield) .

- Anticancer Analogues : Thiophene-acrylonitrile derivatives (e.g., compound 31–33 in ) share structural motifs with the target compound but exhibit anticancer activity (GI₅₀ <10 nM), demonstrating the versatility of thiophene-based scaffolds .

Analytical and Crystallographic Data

- Crystallography : Tools like Mercury CSD 2.0 () aid in analyzing packing patterns and intermolecular interactions, critical for optimizing synthetic routes .

- Impurity Profiling : identifies impurities like N-(2-chlorobenzyl)-2-(thiophen-2-yl)ethanamine HCl, underscoring the need for rigorous quality control in pharmaceutical synthesis .

生物活性

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a tosyl group, which are known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and bioavailability, making it an attractive candidate for drug development.

Antioxidant Activity

Research indicates that compounds with thiophene moieties often exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing thiophene can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. One study demonstrated that the compound inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Inhibition of Histone Acetyltransferases

The compound has also been investigated for its ability to inhibit histone acetyltransferases (HATs), particularly p300. Inhibitory assays revealed that compounds related to this compound showed varying degrees of inhibition, with IC50 values indicating moderate potency against HAT activity . This suggests potential applications in epigenetic regulation and cancer therapy.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties as well. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored further for its antibacterial capabilities .

Table 1: Summary of Biological Activities

| Activity | IC50/Effect | Reference |

|---|---|---|

| Antioxidant | DPPH scavenging activity | |

| Anticancer (cell lines) | Induces apoptosis | |

| HAT inhibition (p300) | IC50 = 8.6 μM | |

| Antimicrobial | Effective against bacteria |

Detailed Research Findings

- Antioxidant Mechanisms : The antioxidant activity was primarily evaluated using the DPPH radical scavenging method, which showed significant radical scavenging capability compared to standard antioxidants like ascorbic acid .

- Cancer Cell Line Studies : In vitro assays conducted on several cancer cell lines indicated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, suggesting a potential role in cancer therapy .

- Histone Acetylation Studies : The inhibition of p300 HAT by this compound was confirmed through biochemical assays, establishing its role as a potential epigenetic modulator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。